![molecular formula C9H8FNO3 B2465118 Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate CAS No. 849069-30-3](/img/structure/B2465118.png)
Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-fluoropyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10FNO2 . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate, has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds has also been presented .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate is defined by its molecular formula, C9H10FNO2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.Physical And Chemical Properties Analysis
Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate has a molecular weight of 183.1796032 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved resources.Scientific Research Applications
Ligand Development for Metal Complexes : Zong, Zhou, and Thummel (2008) explored the use of [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, a related compound, for developing ligands in metal complexes. This research highlights the potential of such compounds in creating bi- and tridentate ligands with specific metal binding properties (Zong, Zhou, & Thummel, 2008).
Neurological Research : Sokolov et al. (2014) described the modification of tetrahydrocarbazoles with a 2-(5-fluoropyridin-3-yl)ethyl fragment, examining its effect on neuronal NMDA-receptors. This indicates the compound's relevance in neurological research and drug development (Sokolov et al., 2014).
Material Science and Molecular Interactions : Ahmed et al. (2020) conducted a study on ethyl 2-triazolyl-2-oxoacetate derivatives, focusing on the formation of self-assembled dimers and their molecular interactions. This research provides insights into the use of such compounds in materials science and molecular engineering (Ahmed et al., 2020).
Catalytic Asymmetric Hydrogenation : Xiaoming Li and colleagues (2011) discussed the use of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate in the catalytic asymmetric hydrogenation process. This research suggests applications in synthetic chemistry and pharmaceuticals (Li et al., 2011).
Chemotherapeutic Research : Ragavan et al. (2020) evaluated a ligand similar to ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate for anticancer activity against human breast cancer cells. This study highlights the compound's potential in chemotherapeutic treatments (Ragavan et al., 2020).
Synthesis of Fluorine-Containing Compounds : Fokin et al. (2005) explored the synthesis of fluorine-containing 2-oxoacetates, which has implications in medicinal chemistry and drug design (Fokin et al., 2005).
Future Directions
Fluorinated compounds like Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The interest toward the development of fluorinated chemicals has been steadily increasing . Future research may focus on the development of new synthesis methods, understanding the mechanism of action, and exploring new applications of these compounds .
properties
IUPAC Name |
ethyl 2-(2-fluoropyridin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-2-14-9(13)7(12)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSOHOMXMPVURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.